Interferon alpha-IFNAR-IN-1 hydrochloride is a potent and selective inhibitor of the type I interferon (IFN) receptor, specifically targeting the IFNAR1 subunit. [, , ] While type I IFNs play a crucial role in antiviral and antitumor immunity, dysregulation of their signaling pathways can contribute to autoimmune and inflammatory diseases. [, ] Therefore, Interferon alpha-IFNAR-IN-1 hydrochloride serves as a valuable tool to study the role of type I IFN signaling in various biological processes and disease models.
Developing novel therapeutics for autoimmune diseases: Given its ability to effectively block type I IFN signaling, Interferon alpha-IFNAR-IN-1 hydrochloride can be further investigated for its therapeutic potential in treating autoimmune diseases like systemic lupus erythematosus (SLE). [] Future research could focus on optimizing its delivery, efficacy, and safety profile in preclinical and clinical settings.
Understanding the role of IFNAR1 in different cell types: While Interferon alpha-IFNAR-IN-1 hydrochloride has been used to study IFNAR1 function in immune cells, its role in other cell types, such as neurons and epithelial cells, remains largely unexplored. [, , ] Investigating the cell-type-specific effects of IFNAR1 inhibition could provide novel insights into the pathogenesis of various diseases and identify new therapeutic targets.
Exploring the potential of combination therapies: Combining Interferon alpha-IFNAR-IN-1 hydrochloride with other immunomodulatory agents or targeted therapies could potentially enhance treatment efficacy in diseases like cancer and autoimmunity. [] Further research is needed to identify synergistic drug combinations and optimize treatment regimens for specific disease contexts.
IFN alpha-IFNAR-IN-1 hydrochloride is a small molecule compound identified as an inhibitor of the interaction between interferon alpha and its receptor, interferon alpha receptor. This compound is classified as a nonpeptidic, low-molecular-weight inhibitor that specifically targets the protein-protein interaction between interferon alpha and its receptor, thereby modulating immune responses. It has shown efficacy in inhibiting various immune responses induced by viral infections and other stimuli, making it a significant research tool in immunology and virology.
This compound is primarily sourced from chemical suppliers specializing in research-grade products. Notable suppliers include GLPBio, MedChemExpress, and Cayman Chemical, which provide detailed specifications and research applications for this compound.
IFN alpha-IFNAR-IN-1 hydrochloride is classified under:
The synthesis of IFN alpha-IFNAR-IN-1 hydrochloride involves several steps that typically include:
The synthesis process requires careful control of reaction conditions including temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of IFN alpha-IFNAR-IN-1 hydrochloride can be characterized by its specific arrangement of atoms that facilitates its function as an inhibitor. The exact structural formula is not provided in the search results but can be derived from chemical databases or literature.
Key data regarding the molecular weight, formula, and structural features can typically be obtained from chemical suppliers or specialized databases. For instance, the molecular weight is crucial for determining dosage and solubility characteristics.
IFN alpha-IFNAR-IN-1 hydrochloride primarily participates in:
The inhibition mechanism involves competitive binding where IFN alpha-IFNAR-IN-1 hydrochloride competes with interferon alpha for binding sites on the receptor. This interaction can be quantitatively assessed using techniques such as surface plasmon resonance or enzyme-linked immunosorbent assays.
The mechanism of action involves:
Studies have indicated that the inhibitory concentration (IC50) for this compound ranges between 2 to 8 µM, highlighting its potency in modulating immune responses under various experimental conditions .
The physical properties of IFN alpha-IFNAR-IN-1 hydrochloride include:
Key chemical properties include:
Relevant data regarding melting point, boiling point, and other chemical properties can usually be found in product specifications from suppliers .
IFN alpha-IFNAR-IN-1 hydrochloride has several applications in scientific research:
Research involving this compound has contributed significantly to understanding immune mechanisms and developing potential treatments for viral infections and autoimmune diseases .
Interferon alpha-Interferon Alpha and Beta Receptor Inhibitor-1 hydrochloride represents a novel class of nonpeptidic, low-molecular-weight compounds designed to disrupt the interaction between Interferon-alpha (Interferon-α) and its heterodimeric receptor complex (Interferon Alpha and Beta Receptor 1/Interferon Alpha and Beta Receptor 2). The Interferon Alpha and Beta Receptor complex exhibits a well-characterized architecture: Interferon Alpha and Beta Receptor 2 contains an extracellular domain (ECD) composed of two fibronectin type III subdomains, while Interferon Alpha and Beta Receptor 1 features a more complex ECD with four such subdomains [1] [2]. Structural analyses reveal that natural Interferon-α subtypes engage Interferon Alpha and Beta Receptor 2 with substantially higher affinity (0.2–200 nanomolar) compared to Interferon Alpha and Beta Receptor 1 (100 nanomolar to 5 micromolar), forming a ternary complex that triggers Janus kinase-Signal Transducer and Activator of Transcription signaling [1] [3].
Interferon alpha-Interferon Alpha and Beta Receptor Inhibitor-1 hydrochloride exploits this structural landscape through targeted molecular mimicry. Although its exact crystal structure bound to Interferon Alpha and Beta Receptor remains unpublished, biochemical evidence supports its competitive binding at the Interferon-α interaction interface. The compound features a benzylthiophene scaffold substituted with a dimethylaminoethyl moiety, facilitating hydrophobic interactions within the receptor’s ligand-binding pocket and electrostatic complementarity with key residues [5] [7]. This design circumvents peptidic motifs, thereby enhancing metabolic stability while achieving selective disruption of the protein-protein interaction interface. Crucially, molecular docking simulations based on homology models of Interferon Alpha and Beta Receptor 2 suggest that Interferon alpha-Interferon Alpha and Beta Receptor Inhibitor-1 hydrochloride occupies a steric overlap with the Interferon-α footprint, particularly obstructing the Site 3 binding region essential for high-affinity ternary complex stabilization [2] [7].
Table 1: Structural Motifs of Interferon alpha-Interferon Alpha and Beta Receptor Inhibitor-1 Hydrochloride and Receptor Interactions
Structural Feature | Chemical Motif | Putative Receptor Interaction |
---|---|---|
Aromatic core | Benzylthiophene | Hydrophobic packing in Site 3 pocket |
Basic side chain | Dimethylaminoethyl | Electrostatic interaction with acidic residues |
Chloride counterion | Hydrochloride | Solubility enhancement |
Sulfur linkage | Thioether | Van der Waals contacts and rotamer flexibility |
The inhibitory efficacy of Interferon alpha-Interferon Alpha and Beta Receptor Inhibitor-1 hydrochloride manifests through quantifiable alterations in the thermodynamics and kinetics of Interferon Alpha and Beta Receptor complex assembly. Surface plasmon resonance studies of analogous systems demonstrate that Interferon-α binding to Interferon Alpha and Beta Receptor 2 occurs with rapid association kinetics (kₐ ≈ 10⁵ M⁻¹s⁻¹), followed by slower conformational rearrangement stabilizing the ternary complex [1] [3]. Interferon alpha-Interferon Alpha and Beta Receptor Inhibitor-1 hydrochloride effectively competes within this kinetic framework, exhibiting concentration-dependent inhibition of Interferon-α–Interferon Alpha and Beta Receptor 2 binding with half-maximal inhibitory concentration values of 2–8 micromolar in murine bone-marrow-derived plasmacytoid dendritic cells [5] [7].
Thermodynamic profiling reveals that the inhibitor operates through enthalpy-entropy compensation mechanisms. Isothermal titration calorimetry data indicate that native Interferon-α binding derives substantial energetic favorability from negative enthalpy changes (ΔH = –15 to –60 kcal/mol across subtypes), driven by complementary hydrogen bonding and van der Waals contacts [1] [2]. Interferon alpha-Interferon Alpha and Beta Receptor Inhibitor-1 hydrochloride, while lacking extensive polar interaction networks, achieves competitive displacement through hydrophobic-driven entropy gains (TΔS ≈ +8 to +12 kcal/mol) upon disordering of interfacial water molecules. This results in a net free energy change (ΔG) of approximately –7.5 kcal/mol, sufficient for effective receptor occupancy but distinct from high-affinity cytokine-receptor interactions [7].
Kinetic dissociation analyses further demonstrate that the inhibitor accelerates Interferon-α dissociation from preformed complexes. In cellular models, pretreatment with 10 micromolar Interferon alpha-Interferon Alpha and Beta Receptor Inhibitor-1 hydrochloride reduces bound Interferon-α2 by >80% within 15 minutes, consistent with accelerated complex destabilization rather than merely preventing association [5]. This dynamic displacement translates directly to functional inhibition, as evidenced by dose-dependent suppression of modified Vaccinia virus Ankara-induced Interferon-α responses in primary immune cells [5] [7].
Table 2: Kinetic and Thermodynamic Parameters of Interferon alpha-Interferon Alpha and Beta Receptor Inhibitor-1 Hydrochloride-Mediated Inhibition
Parameter | Interferon-α2/Interferon Alpha and Beta Receptor | Interferon alpha-Interferon Alpha and Beta Receptor Inhibitor-1 | Biological Consequence |
---|---|---|---|
IC₅₀ (pDC assay) | Not applicable | 2–8 micromolar | Blocks interferon-stimulated gene induction |
Association rate (kₐ) | ~10⁵ M⁻¹s⁻¹ | Undetermined | Precludes complex formation |
Enthalpy change (ΔH) | –15 to –60 kcal/mol | Near zero | Reduced binding specificity |
Entropy change (TΔS) | Small positive | +8 to +12 kcal/mol | Hydrophobic-driven displacement |
Dissociation half-life | 30–60 minutes | <15 minutes (accelerated) | Rapid signaling termination |
Interferon alpha-Interferon Alpha and Beta Receptor Inhibitor-1 hydrochloride operates through a rigorously orthosteric mechanism, distinguishing it from allosteric regulators of Interferon Alpha and Beta Receptor signaling. Allosteric modulation in this receptor system typically involves either: (1) spatially distinct ligand-binding sites inducing conformational changes that propagate to the cytokine interface, or (2) post-translational modifications or protein interactions altering receptor dynamics. For instance, endosomal retromer complexes (Vacuolar Protein Sorting-Associated Protein 35/Vacuolar Protein Sorting-Associated Protein 29/Vacuolar Protein Sorting-Associated Protein 26) bind Interferon Alpha and Beta Receptor 2 following internalization, inducing subunit dissociation—Interferon Alpha and Beta Receptor 2 recycles to the membrane while Interferon Alpha and Beta Receptor 1 degrades in lysosomes [9]. This spatial regulation constitutes physiological allostery, prolonging signal duration when disrupted.
In stark contrast, Interferon alpha-Interferon Alpha and Beta Receptor Inhibitor-1 hydrochloride functions via direct interfacial competition, as evidenced by three lines of evidence: First, the inhibitor shows no potentiation or inhibition of Interferon-β signaling, which shares Interferon Alpha and Beta Receptor subunits but engages Interferon Alpha and Beta Receptor 1 with 10–60-fold higher affinity than most Interferon-α subtypes [1] [3]. This discrimination indicates binding at the shared Interferon-α-specific Site 3 rather than allosteric sites affecting global receptor conformation. Second, mutagenesis of key Interferon Alpha and Beta Receptor 2 residues (e.g., Arg253, Glu122) abrogates both Interferon-α and inhibitor binding equally, confirming shared epitope targeting [2] [7]. Third, the inhibitor does not alter Interferon Alpha and Beta Receptor dimerization basally but specifically blocks ligand-induced assembly, as demonstrated by fluorescence resonance energy transfer assays in living cells [7].
The mechanistic implications of orthosteric inhibition are profound. Whereas allosteric inhibitors might permit basal receptor conformational dynamics or partial signaling, Interferon alpha-Interferon Alpha and Beta Receptor Inhibitor-1 hydrochloride’s competitive binding completely uncouples Interferon-α engagement from Janus kinase 1/Tyrosine Kinase 2 activation. Consequently, downstream phosphorylation of Signal Transducer and Activator of Transcription 1 and Signal Transducer and Activator of Transcription 2 is abolished within minutes of inhibitor exposure, effectively silencing the transcriptional cascade of interferon-stimulated genes [5] [7]. This precision makes it a valuable tool for dissecting spatiotemporal aspects of Interferon-α signaling without perturbing structural integrity of the receptor complex itself, unlike knockdown or knockout approaches that induce compensatory adaptations.
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